Idoxuridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.0X10+3 mg/L at 25 °C

Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane.

2.34e+01 g/L

0.1 N NaOH 30 (mg/mL)

0.1 N HCL 2 (mg/mL)

H2O (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

IDU works by interfering with the viral replication process. It acts as a nucleoside analog, meaning it structurally resembles a natural building block used by viruses to create their DNA. When incorporated into viral DNA, IDU disrupts the normal replication process, inhibiting the virus's ability to reproduce [].

This mechanism makes IDU specific to actively replicating viruses, minimizing its impact on healthy cells.

Research on Herpes Keratitis:

One of the primary research applications of Idoxuridine is in the treatment of herpes keratitis, a corneal infection caused by the herpes simplex virus (HSV) []. Studies have shown that IDU can effectively reduce the duration and severity of this infection [].

However, it's important to note that Idoxuridine has been largely replaced by newer antiviral medications like trifluridine and ganciclovir for the treatment of herpes keratitis. This is because IDU has limitations, such as short duration of action and potential for corneal toxicity [].

Investigation of Broad-Spectrum Antiviral Activity:

Beyond herpesviruses, researchers have also investigated Idoxuridine's potential activity against other viruses. Early studies explored its effects on poxviruses and vaccinia virus, with some promising results []. However, further research is needed to determine the effectiveness and safety of IDU for these applications.

Idoxuridine as a Research Tool:

Due to its specific mechanism of action, Idoxuridine finds use as a research tool for studying viral replication and developing new antiviral therapies. Scientists can utilize IDU to investigate the effects of mutations in viral enzymes on replication or to test the efficacy of new antiviral drugs [].

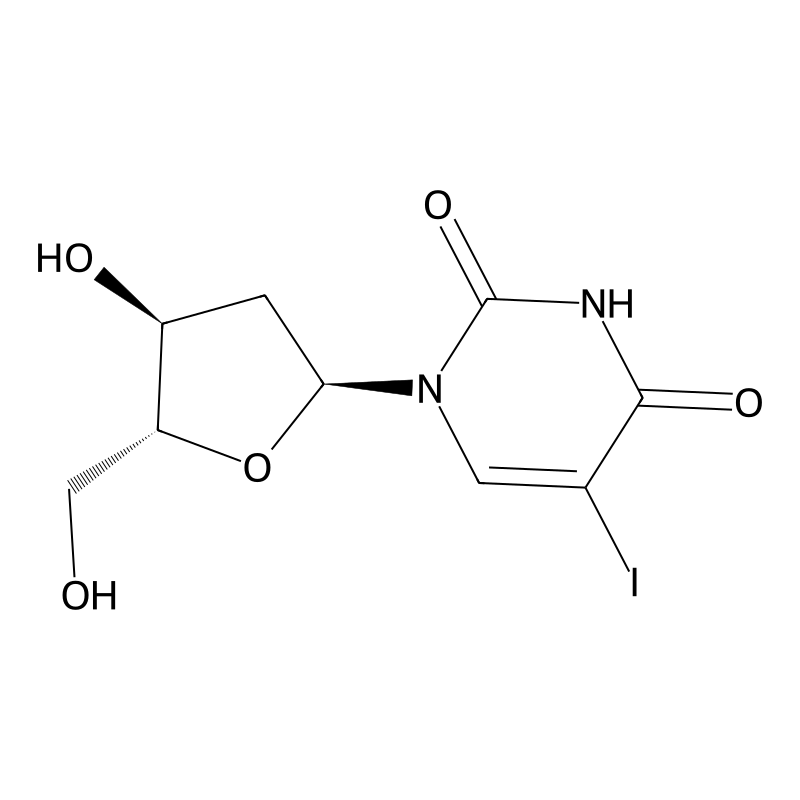

Idoxuridine is an iodinated analogue of the nucleosides deoxyuridine and thymidine, with the chemical formula . It was first synthesized by William H. Prusoff in 1958 and became the first antiviral drug approved by the United States Food and Drug Administration in 1963 for topical use against herpes simplex keratitis . The compound closely resembles thymidine, allowing it to replace thymidine during viral DNA replication, which leads to the production of defective viral DNA .

As mentioned earlier, idoxuridine acts as a viral replication inhibitor. It functions by mimicking thymidine, a building block of DNA. Infected cells incorporate idoxuridine into their viral DNA during replication. However, the presence of iodine disrupts the essential base pairing needed for proper DNA function, leading to the inhibition of viral replication and halting the spread of the virus within the host cell [, ].

Idoxuridine undergoes several key reactions:

- Substitution Reaction: It substitutes for thymidine in viral DNA, leading to the inhibition of thymidylate synthase and viral DNA polymerases. This substitution disrupts normal DNA synthesis, preventing viral replication .

- Deamination: Idoxuridine is rapidly inactivated by deaminases or nucleotidases, limiting its systemic absorption when administered topically .

- Hydrolysis: In aqueous solutions, idoxuridine can undergo hydrolysis, affecting its stability and efficacy .

Idoxuridine exhibits significant antiviral activity primarily against the herpes simplex virus. Its mechanism involves:

Several methods exist for synthesizing idoxuridine:

- Reaction with Phosphoryl Chloride: The reaction of 5-iodouracil with phosphoryl chloride and dimethylaniline under reflux conditions yields idoxuridine .

- Nucleoside Formation: Another method involves coupling 5-iodouracil with a ribose derivative to form the nucleoside structure .

These methods highlight the versatility of synthetic pathways available for producing this compound.

Idoxuridine shares structural similarities with several other nucleoside analogues. Here are some notable compounds:

| Compound Name | Structural Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Acyclovir | Guanine analogue | Antiviral (herpes simplex) | More selective for viral enzymes |

| Valacyclovir | Prodrug of acyclovir | Antiviral (herpes simplex) | Improved bioavailability |

| Trifluridine | Thymidine analogue | Antiviral (ocular infections) | Directly inhibits viral DNA synthesis |

| Ribavirin | Purine analogue | Broad-spectrum antiviral | Acts on RNA viruses; different mechanism |

Idoxuridine's uniqueness lies in its specific action against herpes viruses through direct incorporation into viral DNA, making it a critical agent in treating certain viral infections despite its limited systemic use.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.96 (LogP)

log Kow = -0.96

-0.5

Appearance

Melting Point

164 - 166 °C

Storage

UNII

GHS Hazard Statements

H315 (89.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (89.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (85.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (97.87%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Idoxuridine is indicated in the treatment of keratitis caused by herpes simplex virus (HSV). /Included in US product label/

Idoxuridine is indicated in the treatment of keratitis caused by vaccinia virus. /Not included in US product label/

Idoxuridine is used in the treatment of keratoconjunctivitis caused by herpes simplex virus (HSV). /Not included in US product label/

Idoxuridine has no effect on accumulated scarring, vascularization, or progressive loss of vision that may result from the infection. It also has no effect on corneal inflammation that may follow HSV keratitis when the virus is absent, nor on adenoviral keratoconjunctivitis. /Not included in US product label/

Pharmacology

Idoxuridine is an iodinated analogue of deoxyuridine, with antiviral activity against herpes simplex virus (HSV) and potential radiosensitizing activities. Upon ocular administration, idoxuridine (IUdR) is converted to its mono-, di-, and triphosphate forms, is incorporated into DNA and disrupts viral replication. Upon oral administration of the idoxuridine prodrug ropidoxuridine and hepatic conversion by aldehyde oxidase into idoxuridine, this agent incorporates into DNA and sensitizes cells to ionizing radiation by increasing DNA strand breaks.

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06B - Chemotherapeutics for topical use

D06BB - Antivirals

D06BB01 - Idoxuridine

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors

J05AB02 - Idoxuridine

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AD - Antivirals

S01AD01 - Idoxuridine

Mechanism of Action

Idoxuridine, which closely resembles thymidine, inhibits thymidylic phosphorylase and specific DNA polymerases, which are necessary for the incorporation of thymidine into viral DNA. Idoxuridine is incorporated in place of thymidine into viral DNA, resulting in faulty DNA and the inability to infect or destroy tissue or to reproduce. Idoxuridine is incorporated into mammalian DNA as well.

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Idoxuridine penetrates the cornea poorly and therefore is ineffective in the treatment of iritis or deep stromal infections.

Idoxuridine crosses the placenta. Studies in humans have not been done.

It is not known whether idoxuridine is distributed into breast milk. However, problems in humans have not been documented.

A reproducible microbiologic assay of microgram quantities of idoxuridine (IDU) in serum, urine, or cerebrospinal fluid is presented. The antiviral assay is not interfered with by type-specific antibody or interferon. During slow intravenous infusions of idox-uridine (4 mg/min) in patients with suspected diagnoses of Herpesvirus hominis encephalitis, the rate of inactivation and/or removal of drug exceeded its administration. During several rapid infusions of idoxuridine (50 mg/min) significant quantities of the drug were found in serum, urine, and cerebrospinal fluid. Idoxuridine is not significantly bound to serum proteins and is not deiodinated in fresh serum or urine in vitro to inactive products (iodouracil, uracil, iodide). It is rapidly excreted into the urine. Inactivation of IDU occurs in tissues. This antiviral assay of IDU in body fluids should be applicable to other viruses and potential antiviral agents.

Metabolism Metabolites

Wikipedia

Heme_B

Drug Warnings

The following side/adverse effects have been selected on the basis of their potential clinical significance: Incidence less frequent /include/ Hypersensitivity (itching, redness, swelling, pain, or other sign of irritation not present before therapy), or increased sensitivity of eyes to light; Incidence rare: Corneal clouding (blurring, dimming, or haziness of vision).

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

The ... toxicity of topical applications of 30% idoxuridine in dimethyl sulfoxide, dimethyl sulfoxide alone, or saline in 96 recurrent and 39 first episodes of genital herpes simplex virus (HSV) infection were compared. ...Complications in patients given idoxuridine in dimethyl sulfoxide included local burning, generalized contact dermatitis, and vulvar carcinoma in situ. Thirty percent idoxuridine in dimethyl sulfoxide has no effect on clinical manifestations of genital HSV infection and may be hazardous.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: idoxuridine; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: idoxuridine; matrix: chemical purity; procedure: dissolution in neutralized dimethylformamide; addition of thymol blue in methanol as indicator; titration with sodium methoxide to a blue endpoint

Analyte: idoxuridine; matrix: pharmaceutical preparation (ophthalmic ointment; ophthalmic solution); procedure: ultraviolet absorption spectrophotometry at 320 nm and 283 nm with comparison to standards (chemical identification and chemical purity)

For more Analytic Laboratory Methods (Complete) data for IDOXURIDINE (8 total), please visit the HSDB record page.

Storage Conditions

Store between 8 and 15 °C (46 and 59 °F). Store in a collapsible ophthalmic ointment tube. Note: Some manufacturers indicate that the ointment does not require refrigeration. /Ophthalmic Ointment USP/

Interactions

Stability Shelf Life

Bulk: No changes were found in material stored at room temperature and at 60 ° C for 28 days. Solution: An aqueous solution (2 mg/mL) shows no decomposition after 24 hours at room temperature (UV and paper chromatography).

Dates

2: Sondak VK, Robertson JM, Sussman JJ, Saran PA, Chang AE, Lawrence TS. Preoperative idoxuridine and radiation for large soft tissue sarcomas: clinical results with five-year follow-up. Ann Surg Oncol. 1998 Mar;5(2):106-12. PubMed PMID: 9527262.

3: Teshima H, Koi S, Yamakawa Y, Katase K, Umezawa S, Kato T, Hasumi K. [Treatment of genital condyloma acuminatum and vaginal intraepithelial neoplasia (VAIN) with topical idoxuridine and acrarubicin]. Nihon Sanka Fujinka Gakkai Zasshi. 1994 Oct;46(10):1065-8. Japanese. PubMed PMID: 7814938.

4: Pressacco J, Hedley DW, Erlichman C. ICI D1694 and idoxuridine: a synergistic antitumor combination. Cancer Res. 1994 Jul 15;54(14):3772-8. PubMed PMID: 8033097.

5: Greene RF, Collins JM. Effects of leucovorin on idoxuridine cytotoxicity and DNA incorporation. Cancer Res. 1990 Oct 15;50(20):6652-6. PubMed PMID: 2208128.

6: Happonen HP, Lassus A, Santalahti J, Forsström S, Lassus J. Topical idoxuridine for treatment of genital warts in males. A double-blind comparative study of 0.25% and 0.5% cream. Genitourin Med. 1990 Aug;66(4):254-6. PubMed PMID: 2202655; PubMed Central PMCID: PMC1194524.

7: Happonen HP, Lassus A, Santalahti J, Forsstrom S, Lassus J. Combination of laser-therapy with 0.5% idoxuridine cream in the treatment of therapy-resistant genital warts in male patients: an open study. Sex Transm Dis. 1990 Jul-Sep;17(3):127-9. PubMed PMID: 2174190.

8: Hasumi K. A trial of topical idoxuridine for vulvar condyloma acuminatum. Br J Obstet Gynaecol. 1987 Apr;94(4):366-8. PubMed PMID: 3555605.

9: Hasumi K, Kobayashi T, Ata M, Saka N. [Topical idoxuridine for vulvar condyloma acuminatum]. Nihon Sanka Fujinka Gakkai Zasshi. 1986 Feb;38(2):277-9. Japanese. PubMed PMID: 3958525.

10: Hasumi K, Kobayashi T, Ata M. Topical idoxuridine for genital condyloma acuminatum. Lancet. 1984 Apr 28;1(8383):968. PubMed PMID: 6143908.

11: Koppang HS, Aas E. Squamous carcinoma induced by topical idoxuridine therapy? Br J Dermatol. 1983 Apr;108(4):501-3. PubMed PMID: 6838777.

12: Brun Ugstad M. [Cancer development after idoxuridine therapy?]. Tidsskr Nor Laegeforen. 1982 Nov 20;102(32):1732-3. Norwegian. PubMed PMID: 7167946.

13: Silvestri DL, Corey L, Holmes KK. Ineffectiveness of topical idoxuridine in dimethyl sulfoxide for therapy for genital herpes. JAMA. 1982 Aug 27;248(8):953-9. PubMed PMID: 7047788.

14: Graczyk J, Kowalczyk K, Pakulska W, Szadowska A. [Effect of selected piperazine derivatives on the metabolic clearance rate of idoxuridine-I-125 in mice with transplanted leukemia L1210]. Acta Pol Pharm. 1981;38(6):717-21. Polish. PubMed PMID: 7348532.

15: Heineman HS, Breen FA. Herpes simplex encephalitis in Hodgkins disease. Isolation of drug-sensitive virus from brain following unsuccessful treatment with idoxuridine. Cancer. 1975 Oct;36(4):1344-7. PubMed PMID: 169986.

16: Griswold DE, Heppner GH, Calabresi P. Stimulation of hemolysin plaque-forming cells by idoxuridine. Cancer Res. 1975 Jan;35(1):88-92. PubMed PMID: 1089043.

17: Dvorák O, Andrýsek O, Stránská E. [The possibility of selective chemotherapy of progressive recurring ovarian carcinoma with the aid of cytodiagnosis and incorporation of tagged idoxuridine]. Geburtshilfe Frauenheilkd. 1969 Jul;29(7):648-53. German. PubMed PMID: 5799686.

18: Porschen W, Feinendegen L. [In vivo determination of the cell loss rate in experimental neoplasms using radioactively marked idoxuridine]. Strahlentherapie. 1969 Jun;137(6):718-23. German. PubMed PMID: 5355170.

19: Waltuch G, Sachs F. Herpes zoster in a patient with Hodgkin's disease. Treatment with idoxuridine. Arch Intern Med. 1968 May;121(5):458-62. PubMed PMID: 5645723.

20: JOHNSON RO, KISKEN WA, CURRERI AR. SQUAMOUS CELL CARCINOMA OF ORAL CAVITY; INTRA-ARTERIAL INFUSION WITH FLUOROURACIL AND IDOXURIDINE. Arch Surg. 1965 May;90:760-3. PubMed PMID: 14280239.